molecular formula C10H15NO B1194675 4-[(2S)-2-(methylamino)propyl]phenol CAS No. 85482-67-3

4-[(2S)-2-(methylamino)propyl]phenol

Cat. No.: B1194675
CAS No.: 85482-67-3
M. Wt: 165.23 g/mol
InChI Key: SBUQZKJEOOQSBV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxymethamphetamine is a phenolic compound, the structure of which is that of methamphetamine methyl-substituted at the 4-position of the phenyl ring. It is a member of phenols and a secondary amino compound. It derives from a methamphetamine.

Scientific Research Applications

Antimicrobial Properties

Phenolic compounds like 4-[(2S)-2-(methylamino)propyl]phenol have been recognized for their antimicrobial properties. They control the growth of microorganisms and are increasingly important in controlling microbial growth in foods. This includes methyl, propyl, and other phenolic derivatives, which vary in their inhibitory powers against bacteria, fungi, and viruses (Davidson & Brandén, 1981).

Potential in Cancer Treatment

Schiff bases of phenolic compounds have shown potential in cancer treatment. Studies have demonstrated their effectiveness in binding to DNA and inhibiting the growth of cancer cells. Specific derivatives of phenol, including those structurally similar to this compound, have been shown to be potent in treating cancer (Uddin et al., 2020).

Role in Detection of Stimulant Drugs

This compound has been used in the synthesis of Quenchbodies for the detection of stimulant drugs like methamphetamine. It serves as a chemical probe in drug detection, indicating its versatility in bioanalytical applications (Jeong et al., 2020).

Interaction with Metal Ions

The compound has shown interesting interactions with metal ions, forming complexes that have potential use in various fields, including medicinal chemistry and materials science. These interactions could lead to the development of novel compounds with unique properties (Ambrosi et al., 2003).

Role in Coordination Chemistry

It is involved in the formation of carbonato-bridged self-assembled structures in coordination chemistry. Such structures are significant in understanding the molecular mechanisms in inorganic chemistry and can be used in the synthesis of new materials (Mukherjee et al., 2008).

Influence in Pharmacology

Derivatives of this compound have been shown to have pharmacological significance, particularly in the development of allosteric modifiers of hemoglobin. This suggests its potential in the treatment of conditions related to oxygen transport and delivery (Randad et al., 1991).

Properties

CAS No.

85482-67-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-[(2S)-2-(methylamino)propyl]phenol

InChI

InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3/t8-/m0/s1

InChI Key

SBUQZKJEOOQSBV-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)O)NC

SMILES

CC(CC1=CC=C(C=C1)O)NC

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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